molecular formula C13H8BrCl2NO B1296482 N-(4-bromophenyl)-2,4-dichlorobenzamide CAS No. 7510-14-7

N-(4-bromophenyl)-2,4-dichlorobenzamide

Cat. No. B1296482
CAS RN: 7510-14-7
M. Wt: 345 g/mol
InChI Key: JZCUTPZJZVOXTF-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2,4-dichlorobenzamide” is a chemical compound with the molecular formula C13H8BrCl2NO . It is a complex structure that includes a bromophenyl group and a dichlorobenzamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied for their pharmacological activities . Another study reported the synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .


Molecular Structure Analysis

The molecular structure of “N-(4-bromophenyl)-2,4-dichlorobenzamide” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 310.574 g/mol . The structure can also be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromophenyl)-2,4-dichlorobenzamide” include a molecular weight of 310.574 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume can be determined using various analytical techniques .

Scientific Research Applications

Structural Analysis and Potential Uses

  • Structural Characteristics : N-(4-bromophenyl)-2,4-dichlorobenzamide, along with related compounds, has been studied for its crystal structure, showcasing planar molecules held together by intermolecular hydrogen bonding (Jethmalani et al., 1996). This structural feature is significant for understanding its physical properties and potential chemical interactions.

  • Radiation Protection Properties : Research has explored the use of N-(4-bromophenyl)-2,4-dichlorobenzamide derivatives as radiation protectors, particularly in medical oncology and nuclear medicine. These compounds demonstrated effectiveness in shielding against photons and charged particles, highlighting their potential in radiation protection applications (Yılmaz et al., 2020).

Environmental Impact and Degradation

  • Environmental Persistence : Studies have indicated that N-(4-bromophenyl)-2,4-dichlorobenzamide, along with similar benzonitrile herbicides, can result in persistent environmental contaminants. The focus has been on understanding their microbial degradation and the accumulation of persistent metabolites in soil and groundwater environments (Holtze et al., 2008).

Antipathogenic and Antifungal Applications

  • Antipathogenic Activity : Research has been conducted on the antipathogenic properties of N-(4-bromophenyl)-2,4-dichlorobenzamide derivatives. These studies have found significant anti-pathogenic activity, particularly against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

  • Antifungal Properties : Derivatives of N-(4-bromophenyl)-2,4-dichlorobenzamide have been evaluated for their effectiveness against various yeast and mold strains, displaying broad-spectrum antifungal activity. This includes activity against Aspergillus species and fluconazole-resistant yeast isolates, indicating their potential as novel antifungal agents (Buchta et al., 2004).

Pharmaceutical Research and Drug Development

  • Drug Distribution Analysis : In pharmaceutical research, N-(4-bromophenyl)-2,4-dichlorobenzamide derivatives have been used in studies analyzing drug distribution within the brain, demonstrating the utility of these compounds in understanding drug mechanics and distribution in biological systems (Goodwin et al., 2010).

Safety And Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, avoiding contact with skin and eyes, and not be ingested .

Future Directions

The future directions for “N-(4-bromophenyl)-2,4-dichlorobenzamide” could involve further studies on its antimicrobial and anticancer activities . The results of these studies could lead to the development of novel antimicrobial agents to fight Gram-positive pathogens .

properties

IUPAC Name

N-(4-bromophenyl)-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-8-1-4-10(5-2-8)17-13(18)11-6-3-9(15)7-12(11)16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCUTPZJZVOXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965403
Record name N-(4-Bromophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2,4-dichlorobenzamide

CAS RN

7510-14-7, 5112-49-2
Record name NSC405505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-2,4-DICHLOROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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